benzyl N-(2-carbamoylethyl)carbamate

Description

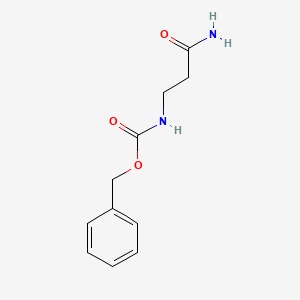

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-amino-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVDOBZAAAJMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314997 | |

| Record name | benzyl N-(2-carbamoylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-64-6 | |

| Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 290815 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 886-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-(2-carbamoylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzyl N 2 Carbamoylethyl Carbamate and Its Analogs

Direct Synthesis Strategies for Benzyl (B1604629) N-(2-carbamoylethyl)carbamate

The direct construction of benzyl N-(2-carbamoylethyl)carbamate, also known as Z-β-Ala-NH2, can be approached through several convergent synthetic pathways. These methods primarily involve the formation of the amide and carbamate (B1207046) functionalities from readily available precursors.

A primary and logical synthetic route to this compound involves the formation of the amide bond from an N-protected β-alanine derivative. One of the most common methods for protecting the amine group in amino acid chemistry is through the use of the benzyloxycarbonyl (Cbz or Z) group.

The synthesis can commence with the protection of β-alanine using benzyl chloroformate in the presence of a base, such as sodium hydroxide, to yield N-benzyloxycarbonyl-β-alanine (N-Cbz-β-alanine). nih.gov This reaction is a standard procedure in peptide synthesis. prepchem.com The resulting N-Cbz-β-alanine, a commercially available compound, possesses a carboxylic acid moiety that can be activated for amidation.

The activation of the carboxylic acid can be achieved using various coupling reagents commonly employed in peptide synthesis. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble versions such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. The activated species is then reacted with ammonia (B1221849) to furnish the desired this compound. google.com

An alternative approach within this pathway is the conversion of N-Cbz-β-alanine to its corresponding acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia provides a direct route to the target amide. researchgate.net

A plausible, though less documented, direct synthesis involves the Michael addition of benzyl carbamate to acrylamide (B121943). The N-H bond of benzyl carbamate can act as a nucleophile and add across the activated double bond of acrylamide, a well-known Michael acceptor. This reaction would be catalyzed by a base and would directly form the carbon-nitrogen bond, assembling the final molecule in a single step. While the reaction of amines with acrylamide is well-established, the specific application with benzyl carbamate requires further investigation.

| Precursor 1 | Precursor 2 | Coupling/Reaction Type | Product |

| N-Cbz-β-alanine | Ammonia | Peptide Coupling (e.g., DCC, EDC) | This compound |

| N-Cbz-β-alanine | Thionyl Chloride, then Ammonia | Acyl Chloride Formation and Amidation | This compound |

| Benzyl Carbamate | Acrylamide | Michael Addition | This compound |

Exploration of Alternative Synthetic Routes

Beyond the direct amidation of N-Cbz-β-alanine, other synthetic strategies can be envisaged for the preparation of this compound. One such alternative involves the reaction of benzyl alcohol with a pre-formed side chain containing the carbamoyl (B1232498) group. For instance, 3-aminopropionamide could be reacted with benzyl chloroformate under basic conditions to directly install the benzyloxycarbonyl protecting group onto the amino function, yielding the target compound.

Another innovative approach for carbamate synthesis that could be adapted is the one-pot reaction of an amine, carbon dioxide, and an alcohol catalyzed by a heterogeneous catalyst like ceria (CeO₂). rsc.org In this scenario, 3-aminopropionamide, benzyl alcohol, and CO₂ could potentially react to form this compound. This method offers a greener alternative to traditional routes that use hazardous reagents like phosgene (B1210022) derivatives. rsc.org

Furthermore, the synthesis of benzyl carbamate itself can be achieved through various methods, including the reaction of urea (B33335) with benzyl alcohol in the presence of a nickel-containing catalyst, providing an alternative to the use of benzyl chloroformate. This benzyl carbamate could then be subjected to N-alkylation with a suitable three-carbon synthon bearing a protected or masked amide functionality. For example, reaction with a 3-halopropionamide in the presence of a base could potentially yield the desired product.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product |

| 3-Aminopropionamide | Benzyl Chloroformate | Base | This compound |

| 3-Aminopropionamide | Benzyl Alcohol, CO₂ | CeO₂ | This compound |

| Benzyl Carbamate | 3-Halopropionamide | Base | This compound |

Synthesis of Structurally Related Benzyl Carbamate Derivatives

The benzyl carbamate moiety is a versatile scaffold that can be incorporated into a wide array of molecules. The synthesis of structurally related derivatives often involves stereoselective techniques and various functionalization strategies to introduce molecular diversity.

The development of stereoselective methods for the synthesis of chiral carbamate-containing molecules is of significant interest, particularly in the context of medicinal chemistry and asymmetric catalysis. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions. For instance, Evans-type oxazolidinone auxiliaries can be used to direct the stereoselective alkylation or amination of substrates that ultimately incorporate a benzyl carbamate group.

One notable application is in the asymmetric synthesis of β-amino acids. The diastereoselective amination of a chiral titanium enolate derived from an N-acyl oxazolidinone with a benzyl carbamate-based electrophile can produce chiral β-amino acid precursors with high stereocontrol.

Furthermore, N-carbamate groups have been shown to participate in stereoselective transformations. For example, the neighboring group participation of an N-carbamate has been utilized in the stereoselective synthesis of chiral vicinal amino sulfides, where the carbamate oxygen acts as an internal nucleophile to influence the stereochemical outcome of a substitution reaction.

The benzyl carbamate structure allows for a variety of functionalization and derivatization reactions to generate a library of related compounds. These modifications can be introduced on the benzyl ring, the carbamate nitrogen, or the side chain.

The reaction of benzyl chloroformates with various amines is a fundamental approach to introduce diverse substituents on the nitrogen atom of the carbamate. udayton.eduscirp.org This allows for the synthesis of a wide range of N-substituted benzyl carbamates. For example, reaction with 2-(methylthio)ethylamine (B103984) or bis(2-aminoethyl)sulfide leads to the corresponding functionalized carbamates. udayton.edu

The synthesis of steroidal carbamates has been achieved by reacting hydroxysteroids with phenyl isocyanate, demonstrating the versatility of carbamate formation on complex molecular architectures. nih.govnih.gov

The incorporation of silicon into organic molecules is a strategy to modulate their physicochemical and biological properties. The synthesis of silicon-containing carbamates has been explored, although it is a less common derivatization.

One approach involves the reaction of a silicon-containing amine with a chloroformate. For example, silylated amines can react with benzyl chloroformate to yield the corresponding silicon-containing benzyl carbamate. Another strategy is to introduce a silyl (B83357) group onto a pre-existing carbamate. This can be achieved by deprotonation of the N-H bond of a carbamate followed by reaction with a silyl halide.

A series of novel silicon-containing carbamate derivatives have been prepared from the reaction of 1-methylthio-ethylideneamino-methyl carbamate (Methomyl) with thionyl chloride, followed by subsequent reactions to incorporate a silicon moiety.

Functionalization and Derivatization Strategies

Preparation of Fluorinated Carbamate Derivatives

The introduction of fluorine into carbamate structures can significantly alter their physicochemical properties, enhancing stability and lipophilicity. acs.org A common strategy for synthesizing carbamoyl fluorides involves the use of deoxyfluorinating agents. acs.org

One approach utilizes carbon dioxide (CO2) as an inexpensive and abundant C1 source. acs.org Amines can react with CO2 in the presence of a deoxyfluorinating reagent to produce carbamoyl fluorides. acs.org This method provides a greener alternative to traditional methods that often rely on toxic reagents like difluorophosgene. acs.org

Another method involves a three-step procedure starting from secondary amines. The amine is first carbamoylated using 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting intermediate is then alkylated to enhance the leaving group ability, followed by an exchange reaction with an inorganic fluoride (B91410) salt such as potassium fluoride (KF) to yield the final carbamoyl fluoride. nih.gov This process is advantageous as it avoids the use of hazardous materials. nih.gov

Researchers have also developed methods for synthesizing thiocarbamoyl fluorides by reacting amines with carbon disulfide (CS2) in the presence of (diethylamino)sulfur trifluoride (DAST). researchgate.net These thiocarbamoyl fluorides can be further converted into trifluoromethylamines. researchgate.net

A summary of reagents for the synthesis of fluorinated carbamates is presented below:

| Starting Material | Reagent(s) | Product |

| Secondary Amines | 1. 1,1'-Carbonyldiimidazole (CDI) 2. Alkylating Agent 3. Potassium Fluoride (KF) | Carbamoyl Fluoride |

| Amines | Carbon Dioxide (CO2), Deoxyfluorinating reagent | Carbamoyl Fluoride |

| Amines | Carbon Disulfide (CS2), (Diethylamino)sulfur trifluoride (DAST) | Thiocarbamoyl Fluoride |

Formation of Pyrrolidine (B122466) and Amide Conjugates

The synthesis of pyrrolidine and amide conjugates from carbamate precursors is a valuable strategy in the development of complex molecules, including peptidomimetics and other biologically active compounds.

The formation of pyrrolidine rings can be achieved through various synthetic routes. One method involves the acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org Another approach utilizes the rhodium-catalyzed reaction of O-benzoylhydroxylamines, which act as alkyl nitrene precursors, to form pyrrolidines. organic-chemistry.org

Amide bond formation is a fundamental transformation in organic chemistry. chemistrysteps.com Carbamate-protected amino acids can be coupled with amines to form amide bonds using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comlibretexts.org These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amine. chemistrysteps.com

A copper-catalyzed three-component coupling of organoindium reagents, imines, and acid chlorides provides a direct route to α-substituted amides or N-protected amines. organic-chemistry.org Additionally, nano-scale copper catalysts have been employed for the C-O and C-N oxidative coupling of 1,3-dicarbonyl derivatives or phenols with amides to generate carbamates and amides, respectively. nih.govresearchgate.net

The table below summarizes methods for the formation of pyrrolidine and amide conjugates:

| Precursor | Reagent(s)/Catalyst | Product |

| N-Carbamate-protected amino alcohols | Acid | Pyrrolidines |

| O-Benzoylhydroxylamines | Rhodium catalyst | Pyrrolidines |

| Carbamate-protected amino acids and amines | DCC or EDC | Amides |

| Organoindium reagents, imines, acid chlorides | Copper catalyst | α-Substituted amides or N-protected amines |

| 1,3-Dicarbonyl derivatives/phenols and amides | Nano-scale copper catalyst | Carbamates and Amides |

Cyclic Carbamate Synthesis from Allylic and Propargylic Amines

Cyclic carbamates, such as oxazolidinones, are important structural motifs in many pharmaceutical compounds. encyclopedia.pub The synthesis of these heterocycles from allylic and propargylic amines has been an area of active research.

One common method involves the carboxylative cyclization of these unsaturated amines with carbon dioxide (CO2). mdpi.com This transformation can be catalyzed by various metal-based systems, including silver (Ag) and palladium (Pd) catalysts. mdpi.com For instance, propargyl amines can react with CO2 in the presence of a silver catalyst to yield five-membered cyclic carbamates. mdpi.com Palladium catalysts have been used in one-pot, three-component reactions of propargyl amines, CO2, and aryl iodides to produce functionalized oxazolidinones. mdpi.com

Organocatalytic methods have also been developed. For example, the use of a bifunctional organocatalyst can facilitate the reaction between an unsaturated amine and CO2 to form cyclic carbamates. nih.gov Additionally, a one-pot method for converting secondary allylic or homoallylic amines into cyclic carbamates involves sequential treatment with m-chloroperoxybenzoic acid (m-CPBA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

The following table outlines various catalytic systems for cyclic carbamate synthesis:

| Substrate | Catalyst/Reagent(s) | Product |

| Propargylic Amines | Silver (Ag) catalyst, CO2 | Five-membered cyclic carbamates |

| Propargylic Amines, Aryl Iodides | Palladium (Pd) catalyst, CO2 | Functionalized oxazolidinones |

| Unsaturated Amines | Bifunctional organocatalyst, CO2 | Cyclic carbamates |

| Secondary Allylic/Homoallylic Amines | m-CPBA, DBU | Cyclic carbamates |

Protecting Group Chemistry of the Benzyloxycarbonyl (Cbz) Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability under various conditions and the diverse methods for its removal make it a versatile tool for chemists. total-synthesis.com

Strategies for Cbz Group Installation

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comnumberanalytics.com This reaction, often performed under Schotten-Baumann conditions using an aqueous base like sodium bicarbonate, proceeds via nucleophilic attack of the amine on the chloroformate. total-synthesis.com Organic bases such as triethylamine (B128534) or pyridine (B92270) can also be employed. numberanalytics.com

Alternative reagents for Cbz installation include dibenzyl dicarbonate (B1257347) (Cbz2O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). total-synthesis.comnumberanalytics.com These reagents can offer advantages in specific synthetic contexts, such as for sensitive substrates. total-synthesis.comnumberanalytics.com Non-standard conditions, including acidic or neutral environments, have also been explored for the Cbz protection of particular substrates. numberanalytics.com

A summary of common Cbz installation strategies is provided below:

| Reagent | Base | Conditions |

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate, Triethylamine, or Pyridine | Basic |

| Dibenzyl dicarbonate (Cbz2O) | Base | Basic |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Base | Basic |

| Benzyl chloroformate (Cbz-Cl) | Acid | Acidic (for sensitive substrates) |

Chemoselective Deprotection Methodologies

The removal of the Cbz group can be achieved through several methods, with catalytic hydrogenolysis being the most prevalent. The choice of deprotection method often depends on the presence of other functional groups in the molecule, requiring chemoselective conditions.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and efficient method for cleaving the Cbz group. total-synthesis.com The reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of a hydrogen source. researchgate.nettaylorfrancis.com Molecular hydrogen (H2) is commonly used, but transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) is also effective. total-synthesis.comresearchgate.net

The mechanism involves the reduction of the benzylic C-O bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comtaylorfrancis.com This method is generally clean and avoids the formation of byproducts that could interfere with subsequent reaction steps. luxembourg-bio.com

Recent advancements have focused on developing more active and sustainable catalyst systems. For example, in situ preparation of an active Pd/C catalyst from palladium(II) acetate (B1210297) and charcoal has been shown to be highly effective. organic-chemistry.org Flow-based systems using a continuous flow reactor with a palladium catalyst have also been employed for efficient deprotection. rsc.org

The table below details common conditions for catalytic hydrogenolysis of the Cbz group:

| Catalyst | Hydrogen Source | Solvent |

| Palladium on charcoal (Pd/C) | Hydrogen gas (H2) | Methanol, Ethanol |

| Palladium on charcoal (Pd/C) | Ammonium formate | Methanol |

| Palladium(II) acetate/Charcoal | Triethylsilane | Methanol |

| Palladium on calcium carbonate (Pd/CaCO3) | Hydrogen gas (H2) | Methanol |

Nucleophilic Reagent-Mediated Cleavage

The cleavage of the benzylcarbamoyl group, a common protecting strategy for amines, can be effectively achieved using nucleophilic reagents under mild conditions. This approach offers an alternative to traditional methods like catalytic hydrogenolysis, especially for substrates containing functionalities sensitive to reduction. Research has demonstrated the utility of 2-mercaptoethanol (B42355) for the deprotection of various carbamates, including N-benzyloxycarbonyl (Cbz) protected amines.

A study detailed a protocol where Cbz-protected amines are treated with 2-mercaptoethanol in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.org This method proves to be robust for a range of substrates, including those with sensitive functional groups that might not be compatible with standard deprotection techniques. The reaction proceeds via a nucleophilic attack of the thiolate on the benzylic carbon of the Cbz group.

The general conditions for this nucleophilic cleavage are summarized in the table below:

| Parameter | Condition |

| Reagent | 2-Mercaptoethanol |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | N,N-dimethylacetamide (DMAc) |

| Temperature | 75 °C |

| Substrate Scope | Various Cbz-protected amines |

This methodology highlights the tunability of the Cbz group's lability, allowing for its removal in the presence of other protecting groups that are stable to these nucleophilic conditions.

Selective Cleavage of the N-Benzylcarbamoyl Group in Glycosylation

In the realm of carbohydrate chemistry, the benzyloxycarbonyl (Cbz) group has been revived as a participating group at the O-2 position of glycosyl donors to facilitate stereoselective glycosylation. rsc.org This strategy is particularly valuable for the synthesis of 1,2-trans-glycosides. The Cbz group at the O-2 position can be selectively cleaved under conditions that leave other protecting groups, such as esters and benzyl ethers, intact, demonstrating its orthogonality.

A key advantage of using the 2-O-Cbz group is its removal by catalytic hydrogenation, a method that is mild and compatible with various other functionalities. rsc.org For instance, a 2-O-Cbz protected thioglucoside can be used as a glycosyl donor. After the glycosylation reaction, the Cbz group can be removed simultaneously with benzyl (Bn) ether protecting groups using palladium-catalyzed hydrogenation without affecting any acetate or other ester functionalities present in the molecule. rsc.org

The conditions for the selective cleavage of the Cbz group in the context of glycosylation are outlined below:

| Reaction Step | Reagents and Conditions | Outcome |

| Glycosylation | 2-O-Cbz protected glycosyl donor, acceptor, activator (e.g., NIS/TfOH) | Formation of 1,2-trans-glycosidic linkage |

| Deprotection | H₂, Pd/C, solvent (e.g., EtOAc/MeOH) | Selective cleavage of Cbz and Bn groups |

This approach is particularly beneficial for the synthesis of complex glycoconjugates, including glycosylated peptides, where base-labile ester linkages must be preserved. The ability to selectively remove the Cbz group while other protecting groups remain demonstrates the strategic utility of the N-benzylcarbamoyl moiety in complex oligosaccharide and glycoconjugate synthesis.

Role of Cbz in Peptide and Complex Molecule Synthesis

The benzyloxycarbonyl (Cbz or Z) group, the core functional moiety of this compound and its analogs, has played a pivotal role in the evolution of peptide synthesis and the construction of complex molecules. total-synthesis.com Introduced by Leonidas Zervas in the 1930s, the Cbz group was the first widely used N-protecting group in peptide chemistry, enabling the controlled, stepwise synthesis of peptides. total-synthesis.com

The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions. Its stability under a variety of reaction conditions, coupled with its susceptibility to specific cleavage methods, makes it a valuable tool for synthetic chemists. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide. total-synthesis.com This cleavage condition is considered mild and is orthogonal to many other protecting groups used in peptide synthesis, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, which are typically removed under acidic and basic conditions, respectively. total-synthesis.com

The orthogonality of the Cbz group is a cornerstone of its utility in complex synthetic strategies. For instance, in the synthesis of a complex peptide, different amino acids can be protected with orthogonal groups, allowing for the selective deprotection and subsequent elaboration of specific parts of the molecule without affecting others. total-synthesis.com

Recent advancements have also explored alternative deprotection methods, expanding the orthogonality of the Cbz group. For example, a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups in the presence of O-benzyl (O-Bn) and N-benzyl (N-Bn) protecting groups. nih.gov This method avoids the use of heavy metal catalysts and pyrophoric hydrogen gas, offering a safer and more environmentally friendly alternative. nih.gov

The table below summarizes the key features of the Cbz group in synthesis:

| Feature | Description |

| Protection | Reaction of an amine with benzyl chloroformate |

| Standard Deprotection | Catalytic hydrogenolysis (H₂, Pd/C) |

| Orthogonality | Stable to acidic and basic conditions used for Boc and Fmoc removal |

| Alternative Deprotection | AlCl₃/HFIP, nucleophilic reagents |

| Applications | Peptide synthesis, complex molecule synthesis, protecting group strategies |

The enduring presence of the Cbz group in synthetic chemistry is a testament to its versatility and reliability. Its application in the synthesis of C-glycosyl α-amino acids and other complex structures continues to be an active area of research. rsc.org

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Carbamate (B1207046) Formation Mechanisms

Alternative mechanisms for carbamate formation are also prevalent, particularly in the context of fermented foods and beverages. In these systems, precursors such as urea (B33335) and citrulline can react with an alcohol, like ethanol, to form the corresponding carbamate. nih.govresearchgate.net For instance, the amino acid arginine can be metabolized by yeast to produce urea, which subsequently reacts with ethanol. nih.govresearchgate.net Another pathway involves the hydrolysis of cyanogenic glycosides to cyanate, which then reacts with an alcohol to yield a carbamate. nih.govresearchgate.net This reaction can be accelerated by factors such as heat, transition metals, and UV radiation. nih.gov

In synthetic chemistry, a general and straightforward method for preparing cyclic carbamates involves the reaction of amino alcohols with carbon dioxide in the presence of a base and a hydroxyl group activating agent, such as p-toluenesulfonyl chloride (TsCl). rsc.org This approach proceeds under mild conditions and is highly selective.

Studies on Hydrolytic Stability and Decomposition Pathways of Carbamates

The stability of the carbamate bond is a critical factor in its chemical behavior and applications. Carbamates are considered "amide-ester" hybrids, and their chemical stability arises from resonance stabilization between the amide and carboxyl components. nih.gov However, they remain susceptible to hydrolysis, a process catalyzed by enzymes such as carboxylesterases. nih.gov The degradation of carbamates can proceed through various pathways, including hydrolysis, photolysis, oxidation, and biodegradation. researchgate.net

The hydrolytic stability of carbamates is significantly influenced by their molecular structure. A qualitative analysis of various medicinal carbamates (structured as R³OCONR¹R²) has established a trend in their metabolic lability. The stability generally increases (and metabolic lability decreases) in the following order: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates. nih.gov This trend is valuable for designing carbamate-containing molecules with desired stability profiles. nih.gov

Studies on specific carbamate structures, such as those based on polyhedral boranes, have shown that the carbamate bond can be hydrolytically stable across a wide pH range (pH 2-12), which underscores their potential for applications like drug delivery systems where tunable release is required. zacharyhhouston.com The decomposition pathway for carbamates often involves the cleavage of the carbon-nitrogen bond, especially in weakly basic amines. researchgate.net For carbamates derived from more basic amines, proton transfer may become the rate-limiting step in their breakdown. epa.govresearchgate.net

Mechanistic Insights into Stereoselective Transformations

The N-benzylcarbamoyl (BnCar) group, a key structural feature of the subject compound, has been identified as a powerful directing group for achieving stereoselectivity in glycosylation reactions. When placed at the O-2 position of a carbohydrate donor, the N-benzylcarbamoyl group exclusively promotes β-selectivity in reactions with both primary and secondary alcohols. acs.orgnih.gov

Mechanistic studies have revealed that the reaction proceeds through an SN2-like pathway. acs.orgnih.gov The activation of the glycosyl donor leads to the formation of a glycosyl triflate intermediate which adopts a skew conformation. acs.orgnih.gov This intermediate is key to the stereochemical outcome. The stereoselectivity is attributed to the destabilization of the glycosyl oxacarbenium ion by the protecting group system, which shifts the reaction equilibrium towards the covalent glycosyl triflate. nih.gov This covalent α-triflate acts as a source for a transient contact ion pair (CIP). The triflate anion shields the α-face from which it departed, forcing the incoming nucleophile (the alcohol) to attack from the β-face, resulting in the observed β-glycoside product. nih.gov The N-benzylcarbamoyl group can be conveniently removed after the reaction using reagents like tetrabutylammonium (B224687) nitrite (B80452) without affecting other common protecting groups, enhancing its synthetic utility. acs.orgnih.gov

Table 1: β-Selective Glycosylation using a 2-O-N-Benzylcarbamoyl Donor This table is a representative summary based on findings from cited literature and does not display all possible reactions.

| Glycosyl Donor | Acceptor Alcohol | Product | Selectivity | Reference |

|---|---|---|---|---|

| 2-O-BnCar-glucosyl triflate | Primary Alcohol | β-glucoside | Exclusive β | acs.org, nih.gov |

| 2-O-BnCar-glucosyl triflate | Secondary Alcohol | β-glucoside | Exclusive β | acs.org, nih.gov |

The synthesis of cyclic carbamates from substrates like allylic amines can also be controlled to yield specific stereoisomers. The reaction of N-benzyl-N-trans-cinnamylamine with iodine and carbon dioxide, for example, initially produces an equal mixture of syn- and anti-diastereomers of the corresponding 5-(iodomethyl)oxazolidin-2-one. mdpi.com This lack of selectivity suggests a mechanism proceeding through an iodonium (B1229267) ion intermediate. mdpi.com

However, the stereochemical outcome can be influenced by modifying the reaction conditions. The addition of silver oxide (Ag₂O) to the reaction mixture, which serves to remove iodide ions, leads to the exclusive formation of the more stable anti-diastereomer. mdpi.com This demonstrates that the stereoselectivity can be controlled by manipulating the reaction intermediates and their equilibrium. Similarly, in the synthesis of cyclic carbonates from allylic alcohols, high stereoselectivity is observed, with the mechanism proposed to involve the nucleophilic opening of a key iodonium ion intermediate by an in situ formed carbonate anion. mdpi.com DFT calculations and experimental results for the synthesis of cyclic carbamates from amino alcohols confirm a highly regio-, chemo-, and stereoselective SN2-type reaction mechanism. rsc.org

Reaction Kinetics and Thermodynamic Analyses of Carbamate Conversions

The kinetics and thermodynamics of carbamate formation and decomposition are crucial for understanding and optimizing processes like CO2 capture. repec.orgresearchgate.net The reaction between an amine and CO2 involves multiple parallel reactions, including the formation of the carbamate itself. iaea.org

Kinetic studies based on stopped-flow measurements and NMR have been used to determine the rate constants for the reactions between monoethanolamine (MEA) and various carbonate species. acs.org The reaction system is complex, with three parallel, reversible reactions of the free amine with CO2, carbonic acid, and the bicarbonate ion, with the dominant pathway being highly dependent on pH. acs.orgacs.org

Thermodynamic analyses provide insight into the stability and energy requirements of these reactions. The enthalpy of carbamate formation (ΔH) has been determined directly using isothermal titration calorimetry for several amines. iaea.org These measurements are vital as they had not been reported directly before and are more precise than previously estimated values. iaea.org

Table 2: Kinetic and Thermodynamic Data for Carbamate Reactions This table presents a selection of data from various studies to illustrate the parameters investigated.

| Reaction | Amine | Parameter | Value | Temperature | Reference |

|---|---|---|---|---|---|

| Carbamate Formation | Primary/Secondary Amines | Brønsted m value |

0.43 | 10°C | epa.gov |

| Carbamate Formation | Hydrazine/Hydroxylamine | Brønsted m value |

0.48 | 10°C | epa.gov |

| Carbamate Decarboxylation | Amines (pK ~-1 to 5) | Brønsted α value |

0.77 | 10°C | researchgate.net |

| Carbamate Formation (ΔH) | Monoethanolamine (MEA) | Enthalpy | -29.7 ± 0.1 kJ/mol | 298 K | iaea.org |

| Carbamate Formation (ΔH) | Diethanolamine (DEA) | Enthalpy | -23.7 ± 0.9 kJ/mol | 298 K | iaea.org |

| Carbamate Formation (ΔH) | Ammonia (B1221849) (NH₃) | Enthalpy | -27.6 ± 0.9 kJ/mol | 298 K | iaea.org |

These studies show that carbamate formation from primary and secondary amines is an exothermic process. iaea.org The stability of the resulting carbamate is a key factor; for instance, the relative instability of N-methylaminoethanol carbamate suggests a lower energy cost for CO2 desorption in carbon capture applications. repec.org Computational studies using methods like Density Functional Theory (DFT) and composite methods have also been employed to calculate carbamate stability constants and reaction thermochemistry, providing valuable benchmarks for selecting promising solvents for CO2 capture. nih.govntnu.no

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For benzyl (B1604629) N-(2-carbamoylethyl)carbamate, methods like Density Functional Theory (DFT) would be employed to optimize its three-dimensional geometry and calculate key electronic properties. plos.orgacs.org

Studies on analogous carbamates often use DFT with basis sets such as B3LYP/6-31G to accurately reproduce molecular geometries. plos.orgnih.gov Such calculations for benzyl N-(2-carbamoylethyl)carbamate would yield crucial data, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. scirp.org For instance, in many carbamate (B1207046) derivatives studied for their biological activity, the LUMO is centered on the carbonyl carbon, indicating its electrophilicity and potential as a reaction site. mdpi.com

Analysis of the molecular orbitals would reveal the delocalization of π-electrons across the carbamate and benzyl groups, which contributes to the structural rigidity of the carbamate moiety. nih.gov This pseudo-double bond character of the C-N bond is a hallmark of carbamates and influences their conformational preferences. nih.govacs.org

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated using a representative theoretical method (e.g., DFT/B3LYP)

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE, eV) | 5.7 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. scirp.org |

| Dipole Moment (Debye) | 3.2 | Measures the molecule's overall polarity. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond static quantum calculations to explore the dynamic behavior of molecules. For this compound, molecular dynamics (MD) simulations could be used to study its behavior in different environments, such as in aqueous solution or interacting with a biological target. mdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved iteratively to track the movement of each atom over time. nsf.gov This provides insights into the molecule's flexibility, conformational changes, and intermolecular interactions, such as hydrogen bonding between the carbamate's N-H and C=O groups and surrounding water molecules. nsf.govnih.gov For example, simulations of carbaryl (B1668338) (a carbamate pesticide) on silica (B1680970) surfaces have shown that the carbamate group is crucial for anchoring the molecule to the surface through hydrogen bonds. nsf.gov Similar studies on this compound could reveal how it interacts with different media or surfaces.

These simulations are governed by force fields (e.g., OPLS, AMBER), which are sets of parameters that define the potential energy of the system. nih.gov The results can be used to calculate thermodynamic properties, such as the free energy of binding to a receptor, providing a more dynamic and realistic picture than static models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies are used to correlate the chemical structure of a series of compounds with their biological activity. plos.org If this compound were part of a library of compounds tested for a specific biological effect (e.g., enzyme inhibition), QSAR would be a powerful tool for understanding which molecular properties are key to that activity. nih.govnih.gov

In silico approaches in drug discovery can be broadly categorized as ligand-based or protein-mediated (structure-based).

Ligand-based approaches are used when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com For a series of carbamate analogues, one could build a model based on their known activities. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and finding a mathematical relationship between these descriptors and the activity. plos.orgnih.gov

Protein-mediated approaches , such as molecular docking, are used when the 3D structure of the target protein is known. nih.gov In this scenario, this compound would be computationally "docked" into the active site of the protein to predict its binding orientation and affinity. mdpi.com This method is invaluable for understanding the specific interactions (e.g., hydrogen bonds, π-π stacking with aromatic residues) that stabilize the ligand-protein complex. nih.gov For many carbamates that inhibit acetylcholinesterase, docking studies show crucial interactions between the carbamate moiety and residues in the enzyme's active site. plos.orgnih.gov

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. nih.gov For a set of active carbamate analogues, a pharmacophore model can be generated to identify common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.govdovepress.com This model then serves as a 3D query to search for other potentially active compounds in chemical databases or to guide the design of new molecules. nih.gov

Building on this, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more quantitative model. nih.govnih.gov In these analyses, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. The resulting values are then correlated with biological activity using statistical methods. japsonline.com The output is often visualized as contour maps, which show regions where, for example, bulky groups or positive charges would increase or decrease activity, providing clear guidance for molecular optimization. nih.govnih.gov

Table 2: Example Pharmacophore Features for a Hypothetical Carbamate Inhibitor

| Pharmacophore Feature | Corresponding Group in this compound | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Benzyl group | π-π stacking with protein residues (e.g., Tryptophan, Tyrosine). nih.gov |

| Hydrogen Bond Donor (HBD) | N-H of carbamate, N-H of amide | Donating a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) on the protein. |

| Hydrogen Bond Acceptor (HBA) | C=O of carbamate, C=O of amide | Accepting a hydrogen bond from a donor group (e.g., amino acid side chain) on the protein. |

| Hydrophobic (HY) | Benzyl group, ethyl chain | Interaction with hydrophobic pockets in the target protein. |

A QSAR model is only useful if it is robust and has predictive power. nih.gov Stochastic validation methods are critical for ensuring that a model's statistical strength is not due to chance correlation. researchgate.net

Internal validation techniques like leave-one-out (LOO) cross-validation are commonly used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. basicmedicalkey.com A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. basicmedicalkey.com

More rigorous methods include y-randomization (or response scrambling), where the biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. If the original model is valid, the scrambled models should have very low correlation coefficients, proving the original relationship was not random. researchgate.netBootstrapping involves repeatedly creating new training sets by random sampling with replacement from the original dataset and building models to assess their stability. researchgate.netresearchgate.net Finally, external validation , using a set of compounds not included in the model-building process, is the ultimate test of a model's predictive ability. nih.govbasicmedicalkey.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements of the molecule. nih.gov The carbamate group itself can exist in s-cis and s-trans conformations due to the restricted rotation around the N-CO bond, although the energy difference is often small. sctunisie.orgnih.gov

Computational methods can systematically rotate the molecule's single bonds (e.g., the bonds in the ethyl chain) to explore its potential energy surface and identify the most stable conformers. nih.gov This is often done using force fields and can be combined with quantum mechanics for more accurate energy calculations of the most promising conformations. acs.org

Molecular dynamics (MD) simulations, as mentioned earlier, provide a dynamic view of conformational behavior. nih.gov An MD simulation of this compound in solution would show how it transitions between different conformations over time. mdpi.com This is crucial because the biologically active conformation that binds to a receptor may not be the absolute lowest-energy conformer in solution. Understanding the full conformational landscape is therefore essential for rational drug design. nih.gov

Computational Data Analysis (e.g., TPSA, LogP, Hydrogen Bonding Descriptors)

The computational analysis of "this compound" provides valuable insights into its physicochemical properties, which are crucial for understanding its behavior in various chemical and biological systems. These theoretical predictions, based on its molecular structure, help in assessing its potential for further research and application. Key descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and hydrogen bonding characteristics have been determined through computational methods.

Detailed analysis of the compound's structure reveals the presence of polar functional groups, including two amide groups and an ester group, which significantly contribute to its polarity and hydrogen bonding potential. The presence of a non-polar benzyl group also influences its lipophilicity.

Calculated Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented in the table below. These values are derived from computational models that are widely used in the field of cheminformatics.

| Property | Value |

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| Topological Polar Surface Area (TPSA) | 78.49 Ų |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 222.10044274 g/mol |

| Complexity | 237 |

Data sourced from PubChem CID 324693.

Detailed Research Findings

The computational data provides a quantitative basis for understanding the characteristics of this compound:

Topological Polar Surface Area (TPSA): The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. With a TPSA of 78.49 Ų, this compound is expected to have moderate cell permeability.

LogP (Partition Coefficient): The logarithm of the partition coefficient between n-octanol and water, LogP, is a measure of a molecule's lipophilicity. The predicted XLogP3 value of 0.4 suggests that the compound has a relatively balanced hydrophilic and lipophilic character. This balance is a result of the hydrophilic carbamate and amide functionalities and the lipophilic benzyl group.

Hydrogen Bonding Descriptors: The molecule possesses two hydrogen bond donors, originating from the N-H groups of the carbamate and the primary amide. It has three hydrogen bond acceptors, which are the oxygen atoms of the carbonyl groups and the ester. This capacity for hydrogen bonding is significant and influences its solubility in polar solvents and its potential to interact with biological macromolecules.

Rotatable Bonds: The presence of five rotatable bonds indicates a degree of conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be important for its interaction with other molecules.

These computational descriptors collectively provide a foundational understanding of the physicochemical profile of this compound, guiding its potential applications in scientific research.

Applications in Advanced Chemical Synthesis and Building Block Chemistry

Utilization as a Synthetic Building Block for Complex Organic Molecules

Benzyl (B1604629) N-(2-carbamoylethyl)carbamate serves as a specialized building block for incorporating a protected β-alanine amide moiety into more complex molecular architectures. While direct literature on its extensive use is specific, the application of similar β-amino acid derivatives is well-documented in creating peptidomimetics and other complex structures. molport.comacs.org Peptides containing β-amino acids are of high interest in medicinal chemistry as they can modulate the conformation and stability of native peptides. acs.org The incorporation of building blocks like Z-β-Ala-NH2 allows for the precise installation of a β-amino acid residue, which can be critical for the biological activity of the final compound. This strategy is employed in the synthesis of peptide-peptoid hybrids, which are recognized for their improved stability and selectivity, making them promising drug candidates. nih.gov

Role as an Intermediate in Multi-Step Organic Syntheses

As an intermediate, benzyl N-(2-carbamoylethyl)carbamate offers the foundational structure of β-alanine with its amine group masked, allowing for selective reactions at other parts of a molecule or at the amide terminus.

While specific examples of converting this compound into N-protected alpha-amino aldehydes or amino sugars are not extensively documented in readily available literature, the synthesis of such compounds often relies on versatile chiral building blocks. For instance, N,N-dibenzylamino aldehydes are recognized as highly useful chiral synthons. acs.org Similarly, the synthesis of β²-amino acids has been achieved through methods like the aminomethylation of titanium enolates using reagents such as benzyl isopropoxymethyl carbamate (B1207046), which is derived from benzyl carbamate. orgsyn.orgresearchgate.net Although not a direct precursor in these specific examples, the structural elements of this compound make it theoretically adaptable for transformations into unusual amino acids or their derivatives, following deprotection and functional group interconversion.

The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in peptide synthesis, particularly in solution-phase methods. peptide.comwikipedia.org this compound, or Z-β-Ala-NH2, is effectively a Cbz-protected β-alanine amide. In this capacity, it can be used as a building block to introduce a C-terminal β-alanine amide residue into a growing peptide chain.

The general strategy involves coupling the carboxylic acid of a protected amino acid with the free amine of another. masterorganicchemistry.com In the case of Z-β-Ala-NH2, the amide at the C-terminus would typically remain inert under standard peptide coupling conditions (e.g., using HBTU or DIC as coupling agents), allowing the N-terminal Cbz group to be removed to expose the amine for coupling with the next amino acid in the sequence. researchgate.net This makes it a useful component for synthesizing peptides and peptidomimetics with specific structural features conferred by the β-amino acid backbone. acs.org

| Synthetic Role | Description | Relevant Analogy |

| Peptide Elongation | Can be used to add a β-alanine amide unit to a peptide. | Coupling of Z-Ala-OH with H-Ala-NH2 to form the dipeptide Z-Ala-Ala-NH2. researchgate.net |

| Protecting Group | The Cbz group protects the amine during synthesis. peptide.com | Cbz is a standard protecting group in solution-phase peptide synthesis. peptide.com |

Enabling Reagent in Specific Organic Reactions (e.g., Trifluoroborate Derivative Coupling Reactions)

Carbamate derivatives are increasingly used in modern cross-coupling reactions. While direct participation of this compound is not widely reported, related Cbz-protected compounds have been successfully employed in Suzuki-Miyaura cross-coupling reactions. Organotrifluoroborates are valued as stable, tetracoordinate boron species that serve as protected forms of boronic acids. nih.gov Research has demonstrated that Cbz-protected enecarbamates can be converted into aminoethyltrifluoroborate derivatives, which then act as effective partners in palladium-catalyzed cross-coupling reactions with various aryl electrophiles. nih.gov This methodology highlights the potential to transform the carbamate functionality within a molecule like this compound into a reactive trifluoroborate salt, thereby enabling its use in forming new carbon-carbon bonds under Suzuki-Miyaura conditions.

Use in the Preparation of Ureas, Thiocarbamates, and Amides

The carbamate functional group is a versatile precursor for the synthesis of other important chemical moieties, including ureas, thiocarbamates, and amides.

Ureas: Benzyl carbamates can be converted into unsymmetrical ureas. This transformation can be achieved by reacting the carbamate with an amine in the presence of a catalyst, such as lanthanum triflate. organic-chemistry.org Another approach involves the reaction of benzylamine (B48309) with urea (B33335) to produce benzylurea, demonstrating the interconversion possibilities within these functional groups. rsc.org

Thiocarbamates: The synthesis of thiocarbamates from carbamate precursors is a known chemical transformation. nih.gov This generally involves reacting the carbamate with a sulfur source under appropriate conditions.

Amides: A direct, one-step conversion of carbamates into amides has been developed using acyl chlorides and sodium iodide. clockss.org This method has been successfully applied to various carbamates, including benzyl carbamate, to produce the corresponding N-acylated products in good yields. clockss.org

| Transformation | General Method |

| Carbamate → Urea | Reaction with an amine, often catalyzed by a Lewis acid. organic-chemistry.org |

| Carbamate → Thiocarbamate | Reaction with a sulfurizing agent. nih.gov |

| Carbamate → Amide | Reaction with an acyl chloride and sodium iodide. clockss.org |

Advanced Research Perspectives and Future Directions

Development of Novel Green and Sustainable Synthetic Strategies for Carbamate (B1207046) Scaffolds

The synthesis of carbamates has traditionally relied on reagents such as phosgene (B1210022) and isocyanates, which are highly toxic. Modern chemistry seeks to replace these hazardous materials with more environmentally benign alternatives. The synthesis of benzyl (B1604629) N-(2-carbamoylethyl)carbamate, which involves the formation of both a carbamate and an amide linkage, is an excellent candidate for the application of green chemistry principles.

One promising green approach is the use of biocatalysis. Enzymes, such as lipases and proteases, can catalyze the formation of amide and carbamate bonds under mild, aqueous conditions, often with high chemo- and stereoselectivity. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for direct amidation of carboxylic acids. nih.gov A potential green synthesis of benzyl N-(2-carbamoylethyl)carbamate could involve the enzymatic coupling of N-benzyloxycarbonyl-β-alanine with ammonia (B1221849). rsc.org This would avoid the use of harsh coupling agents and organic solvents, generating water as the primary byproduct. rsc.org The challenges in such a process often lie in the low solubility of unprotected amino acids in organic solvents and the need for enzyme engineering to achieve high yields and stability. rsc.org

Another sustainable strategy involves the utilization of carbon dioxide (CO2) as a C1 building block. This approach is highly attractive due to the abundance and non-toxic nature of CO2. While not yet specifically demonstrated for this compound, the general synthesis of carbamates from CO2, an amine, and an alcohol is an active area of research.

The following table summarizes potential green synthetic routes applicable to carbamate synthesis:

| Green Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Key Challenges |

| Biocatalytic Amidation | Lipases (e.g., CALB), Ammonia | Mild conditions, high selectivity, avoids toxic reagents, biodegradable catalysts. | Enzyme stability, low solubility of substrates in suitable solvents, reaction equilibrium. |

| CO2 Utilization | Amine, Alcohol, CO2, Catalyst | Uses a renewable, non-toxic C1 source, high atom economy. | Catalyst development, reaction conditions (pressure/temperature), selectivity. |

| Solvent-Free Synthesis | Boric acid catalyst, heat | Reduces solvent waste, simplified workup, high reaction rates. | Potential for thermal decomposition of sensitive substrates. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. The synthesis of peptide-like molecules, including this compound, is particularly well-suited for flow chemistry. durham.ac.ukamidetech.com

A flow-based approach to synthesizing this compound could involve the in-situ generation of a reactive intermediate from N-benzyloxycarbonyl-β-alanine, which is then immediately reacted with an ammonia solution in a subsequent reactor module. This "telescoping" of reaction steps minimizes the handling of unstable intermediates and can significantly reduce reaction times. durham.ac.uk Automated flow peptide synthesizers, which are becoming increasingly sophisticated, could be adapted for the synthesis of such N-protected amino acid amides. amidetech.com These systems use pumps and valves to precisely control the delivery of reagents and solvents, and can incorporate in-line monitoring to track the progress of the reaction in real-time. amidetech.com

The key steps in an automated flow synthesis for a molecule like this compound would typically involve:

Immobilization of a starting material on a solid support (though solution-phase flow synthesis is also common).

Sequential pumping of reagents (e.g., protected amino acid, activating agent, amine) through a heated reaction coil.

Use of scavenger resins packed in columns to remove excess reagents and byproducts, simplifying purification. durham.ac.uk

In-line analytics, such as UV or IR spectroscopy, to monitor reaction completion.

This methodology not only accelerates the synthesis but also allows for rapid optimization of reaction conditions and the creation of libraries of related compounds for screening purposes.

Advanced Spectroscopic Characterization Techniques for Mechanistic Probing

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For a molecule like this compound, which contains a carbamate linkage, advanced spectroscopic techniques can provide invaluable insights into its formation and conformational dynamics.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the real-time progress of a reaction. rsc.orgchemicalbook.comnih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands. This technique would be ideal for studying the kinetics of the carbamate and amide bond formations in the synthesis of this compound, allowing for the rapid determination of reaction rates and the identification of transient intermediates. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) techniques, is essential for elucidating the detailed structure and conformational behavior of carbamates. Carbamates, like amides, exhibit restricted rotation around the N-C(O) bond, which can lead to the existence of syn and anti rotamers (rotational isomers). beilstein-journals.org These rotamers are often in slow exchange on the NMR timescale, resulting in peak broadening or the appearance of two distinct sets of signals in the NMR spectrum. rsc.orgnih.gov

Variable temperature (VT) NMR studies can be employed to study the kinetics of this rotational process. nih.gov By observing the coalescence of the rotamer signals at elevated temperatures, the energy barrier for rotation (ΔG‡) can be calculated, providing fundamental information about the stability and rigidity of the carbamate bond. nih.gov For this compound, 1H and 13C NMR would be expected to show this rotameric behavior, and advanced techniques like NOESY could help to assign the specific conformations in solution.

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ FTIR | Reaction kinetics, intermediate identification, real-time concentration profiles. | Optimizing synthesis by monitoring the formation of the carbamate and amide bonds. rsc.org |

| Variable Temperature NMR | Rotamer populations, rotational energy barriers (ΔG‡), conformational dynamics. | Characterizing the conformational rigidity of the carbamate group and understanding its structural preferences. nih.gov |

| 2D NMR (NOESY/ROESY) | Spatial proximity of protons, assignment of rotameric structures. | Differentiating between the syn and anti conformers and elucidating the 3D structure in solution. |

Predictive Modeling for Rational Design in Chemical Biology and Material Science

Computational chemistry and predictive modeling are transforming the way molecules are designed for specific applications. By simulating molecular properties and interactions, researchers can prioritize synthetic targets and reduce the trial-and-error nature of discovery.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and reaction mechanisms of carbamates. durham.ac.ukachemblock.com For this compound, DFT could be used to:

Calculate the relative energies of the syn and anti rotamers to predict their equilibrium populations.

Model the transition states of its synthetic reactions to understand the reaction pathways and predict activation energies. durham.ac.uk

Predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. rsc.orgrsc.org Although this compound itself may not have a known biological target, its carbamate scaffold is a common feature in many therapeutic agents, including cholinesterase inhibitors for Alzheimer's disease. rsc.orgrsc.org A QSAR study could involve designing a library of derivatives of this compound and using computational methods to predict their potential as enzyme inhibitors. rsc.orgrsc.org This rational design approach, guided by predictive models, can significantly accelerate the discovery of new drug candidates.

In material science , the carbamate linkage is being explored for the creation of sequence-defined polymers with unique folding and self-assembly properties. The defined geometry and hydrogen bonding capabilities of the carbamate group can be harnessed to create novel biomaterials or data storage materials. Predictive modeling can help in designing oligomers of carbamate-containing monomers, like a derivative of this compound, to predict their secondary structures and material properties before their synthesis is attempted.

Q & A

Basic Research Questions

Synthetic Methodologies What are the established synthetic routes for benzyl N-(2-carbamoylethyl)carbamate, and how can reaction conditions be optimized for high yield? The compound is synthesized via carbamate protection strategies. For example, benzyl carbamates are prepared by reacting amines with benzyl chloroformate under basic conditions. A ring-opening polymerization (ROP) approach using benzyl carbamate derivatives as macroinitiators (e.g., for ε-caprolactone polymerization) requires heating at 110°C for 8 hours, followed by purification via chloroform dissolution and methanol precipitation . Oxidation of precursor amines using RuO₄ (generated in situ from RuCl₃/NaIO₄/CeCl₃·7H₂O) is another route, demanding precise control of oxidizing agents and reaction times .

Structural Characterization Which analytical techniques are most effective for confirming the molecular structure of this compound? 13C NMR is critical for verifying carbamate and amide carbonyl groups, as demonstrated in studies of analogous compounds (δC ~153–155 ppm for carbamate carbonyls) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Stability and Storage How should researchers handle and store this compound to maintain its stability? Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Avoid exposure to moisture, as carbamates are prone to hydrolytic degradation. Safety data sheets recommend sealing containers and avoiding static discharge during handling .

Role in Polymer Chemistry How is this compound utilized as a macroinitiator in polymer synthesis? It initiates ε-caprolactone polymerization via ROP, forming polycaprolactone (PCL) blocks. The hydroxyl-terminated derivative acts as a chain initiator, with polymerization efficiency dependent on monomer-to-initiator ratios and temperature . This methodology is foundational for synthesizing amphiphilic block-graft copolymers.

Safety and Handling What safety protocols are recommended for laboratory use? Use personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Avoid inhalation and ensure fume hood use during synthesis. Dispose of waste via regulated chemical disposal channels .

Advanced Research Questions

Structure-Activity Relationships (SAR) How do structural modifications to the carbamate side chain influence biological activity? Substituting the carbamate’s benzyl group with hydrophobic moieties (e.g., adamantyl) enhances interactions with biological targets, as seen in studies of HIF-1 inhibition in prostate cancer cells . Computational docking studies (e.g., using PubChem’s 3D conformers) can predict binding affinities to enzymes like NAMPT .

Degradation Mechanisms Under what conditions does this compound undergo hydrolytic or enzymatic degradation? Carbamates degrade in acidic/basic conditions or via esterase activity. Self-immolative polymers incorporating benzyl carbamate dendrons release payloads under redox triggers (e.g., glutathione), critical for targeted drug delivery . Stability assays in PBS (pH 7.4, 37°C) quantify degradation rates .

Biological Interactions What methodologies identify its role in inhibiting cancer cell metastasis? In vitro invasion assays (e.g., Boyden chamber) using PC-3M-CT+ prostate cancer cells demonstrate dose-dependent inhibition of metastasis. Western blotting or qPCR can measure downstream effects on HIF-1α and MMP expression .

Computational Modeling How can molecular dynamics (MD) simulations predict its behavior in solvent systems? MD simulations (e.g., GROMACS) parameterize the compound using SMILES-derived force fields. Solubility in DMSO/water mixtures is predicted via Hansen solubility parameters, validated experimentally by dynamic light scattering (DLS) .

Data Contradictions How should researchers address discrepancies in reported solubility or reactivity data? Cross-validate using orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.